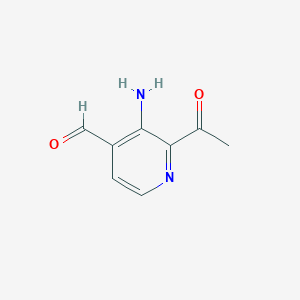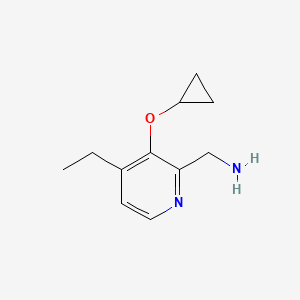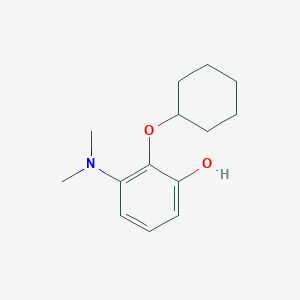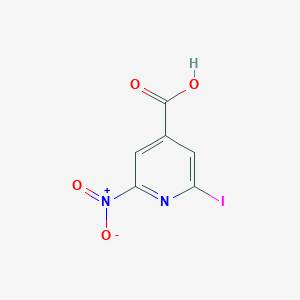
2-Iodo-6-nitroisonicotinic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Iodo-6-nitroisonicotinic acid is an organic compound that belongs to the family of isonicotinic acids It is characterized by the presence of an iodine atom and a nitro group attached to the pyridine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Iodo-6-nitroisonicotinic acid typically involves the iodination of 6-nitroisonicotinic acid. One common method is the reaction of 6-nitroisonicotinic acid with iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, under acidic conditions. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete iodination.
Industrial Production Methods
Industrial production of this compound may involve large-scale iodination processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product.
化学反応の分析
Types of Reactions
2-Iodo-6-nitroisonicotinic acid undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like tin(II) chloride or iron powder.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include sodium azide, potassium cyanide, and thiourea.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions with boronic acids to form biaryl compounds.
Common Reagents and Conditions
Oxidation: Reducing agents such as tin(II) chloride or iron powder in acidic medium.
Substitution: Nucleophiles like sodium azide, potassium cyanide, and thiourea in polar solvents.
Coupling: Palladium catalysts and boronic acids in the presence of a base like potassium carbonate.
Major Products
Reduction: 2-Amino-6-iodoisonicotinic acid.
Substitution: Various substituted isonicotinic acids depending on the nucleophile used.
Coupling: Biaryl compounds with diverse functional groups.
科学的研究の応用
2-Iodo-6-nitroisonicotinic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as a precursor in the synthesis of biologically active compounds, including enzyme inhibitors and receptor modulators.
Medicine: Explored for its potential therapeutic properties, such as antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 2-Iodo-6-nitroisonicotinic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or modulation of their activity. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, while the iodine atom can participate in halogen bonding interactions, influencing the compound’s binding affinity and specificity.
類似化合物との比較
2-Iodo-6-nitroisonicotinic acid can be compared with other isonicotinic acid derivatives, such as:
Isonicotinic acid: Lacks the iodine and nitro groups, making it less reactive in certain chemical reactions.
6-Nitroisonicotinic acid: Lacks the iodine atom, which limits its use in halogen bonding interactions.
2-Iodoisonicotinic acid: Lacks the nitro group, reducing its potential for redox reactions.
The presence of both iodine and nitro groups in this compound makes it unique and versatile for various applications, particularly in the synthesis of complex molecules and the development of new therapeutic agents.
特性
分子式 |
C6H3IN2O4 |
|---|---|
分子量 |
294.00 g/mol |
IUPAC名 |
2-iodo-6-nitropyridine-4-carboxylic acid |
InChI |
InChI=1S/C6H3IN2O4/c7-4-1-3(6(10)11)2-5(8-4)9(12)13/h1-2H,(H,10,11) |
InChIキー |
IZPROFMVAZPPGH-UHFFFAOYSA-N |
正規SMILES |
C1=C(C=C(N=C1[N+](=O)[O-])I)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



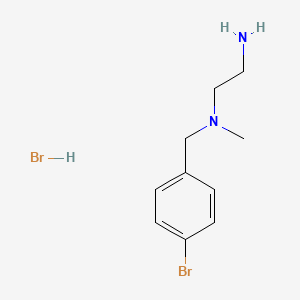
![1-[6-(Chloromethyl)-4-fluoropyridin-2-YL]ethanone](/img/structure/B14844048.png)


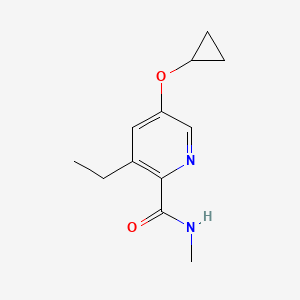
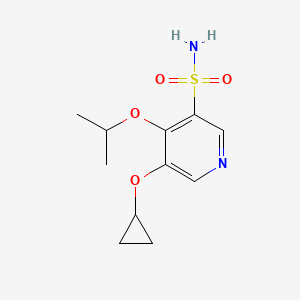
![Ethyl (8aR)-6-hydroxy-8a-methyl-3,4,6,7,8,8a-hexahydro-2H-spiro[naphthalene-1,2'-[1,3]dioxolane]-5-carboxylate](/img/structure/B14844093.png)
